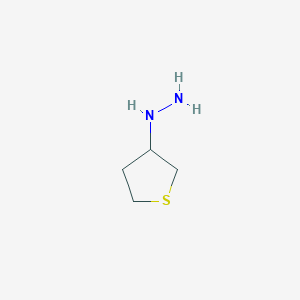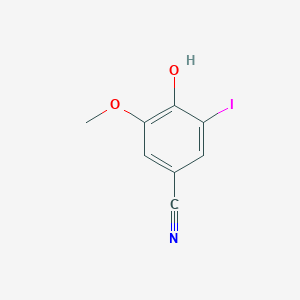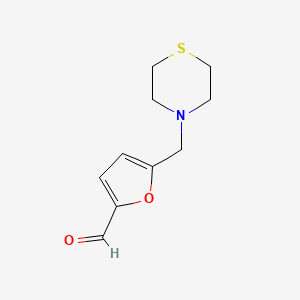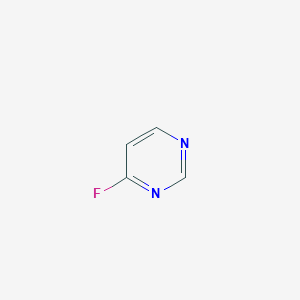![molecular formula C15H15ClN2 B1342759 5-Chloro-2-[3,4-dihydro-1(2H)-quinolinyl]aniline CAS No. 937606-13-8](/img/structure/B1342759.png)
5-Chloro-2-[3,4-dihydro-1(2H)-quinolinyl]aniline
概要
説明
Synthesis Analysis
The synthesis of quinoline derivatives is a topic of significant interest due to their pharmacological potential. In the context of 5-Chloro-2-[3,4-dihydro-1(2H)-quinolinyl]aniline, we can draw parallels from the synthesis methods described in the provided papers. For instance, the synthesis of 9-anilinothiazolo[5,4-b]quinoline derivatives involved the attachment of various substituents to the anilino ring, which could be analogous to the synthesis of the compound . Another relevant method is the three-step synthesis of substituted 4-methoxy-1H-quinolin-2-ones, which starts with substituted aniline and involves several reagents such as malonic acid and phosphorous oxychloride . Additionally, the synthesis of 6-Amino-3,4-dihydro-2(1H)-quinolinone from aniline and 3-chloropropionylchloride through condensation and cyclization could provide insights into the synthesis of similar compounds .
Molecular Structure Analysis
The molecular structure of quinoline derivatives is crucial for their biological activity. X-ray diffraction studies, as mentioned in the synthesis of chromeno[4,3-b]quinolines, provide strong evidence for the established structures of these compounds . The molecular modeling of 9-anilinothiazolo[5,4-b]quinoline derivatives also indicated a correlation between hydrophobicity and cytotoxic activity, suggesting that the molecular structure, including hydrophobicity and dipole moment, plays a significant role in the biological activity of these compounds .
Chemical Reactions Analysis
The reactivity of quinoline derivatives can be inferred from the reactions described in the papers. For example, the reaction between ethyl 2-chloro-3-(phenylamino)but-2-enoate and aniline leading to different isomers of 3-(arylamino)quinolin-2(1H)-ones highlights the potential for various chemical transformations involving quinoline derivatives . The synthesis of chromeno[4,3-b]quinolines from β-chloro carboxyaldehydes and different aniline derivatives also showcases the versatility of reactions that quinoline compounds can undergo .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are closely related to their structure and substituents. The cytotoxic activities of 9-anilinothiazolo[5,4-b]quinoline derivatives against cancer cell lines and their inhibition of human topoisomerase II activity are indicative of their biological properties, which are influenced by the electronic effects and hydrophobicity of the substituents . The purity and structure of synthesized compounds, confirmed by C, H, and N analysis and spectroscopic methods such as Mass, FT-IR, and 1H NMR, are essential for understanding their physical properties .
科学的研究の応用
Antimalarial Activity
Research on closely related antimalarial agents, specifically 7-chloro-4-(3',5'-disubstituted anilino)quinolines, has indicated the importance of substituent groups on the anilino moiety for antimalarial activity. These findings suggest that modifications in structures similar to 5-Chloro-2-[3,4-dihydro-1(2H)-quinolinyl]aniline could be explored for optimizing antimalarial properties (Gupta & Prabhakar, 2006).
Synthesis and Characterization
The synthesis of derivatives like 3-(Arylamino)quinolin-2(1H)- and -4(1H)-ones from reactions involving similar structures has been documented. These studies provide insights into the synthesis routes and characterization of quinoline derivatives, which are crucial for developing new compounds with potential applications in material science and pharmaceuticals (Fretz, Gaugler, & Schneider, 2000).
Anti-inflammatory Activity
Compounds derived from chromeno[4,3‐b]quinolines have shown significant anti-inflammatory activity. This suggests that structural analogs, including those related to 5-Chloro-2-[3,4-dihydro-1(2H)-quinolinyl]aniline, could be explored for their anti-inflammatory properties, contributing to the development of new therapeutic agents (Hegab et al., 2007).
Anticonvulsant Activity
The synthesis of 5-Phenyl-[1,2,4]-triazolo[4,3-a]quinolines from related chemical reactions has been shown to possess anticonvulsant activities. This indicates that structural derivatives of 5-Chloro-2-[3,4-dihydro-1(2H)-quinolinyl]aniline could be potential candidates for anticonvulsant drug development, highlighting the importance of quinoline derivatives in neurological research (Guan et al., 2009).
Synthesis of Polyamides
The synthesis of novel diamine monomers with pendant quinoline groups, like the synthesis of soluble and thermally stable polyamides from a diamine containing a quinolin-8-yloxy aniline pendant group, showcases the potential of quinoline derivatives in material science. These compounds exhibit excellent solubility and thermal stability, making them useful for various applications in polymer science (Ghaemy & Bazzar, 2010).
特性
IUPAC Name |
5-chloro-2-(3,4-dihydro-2H-quinolin-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2/c16-12-7-8-15(13(17)10-12)18-9-3-5-11-4-1-2-6-14(11)18/h1-2,4,6-8,10H,3,5,9,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQIRXJGHMJUXIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C3=C(C=C(C=C3)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-[3,4-dihydro-1(2H)-quinolinyl]aniline | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

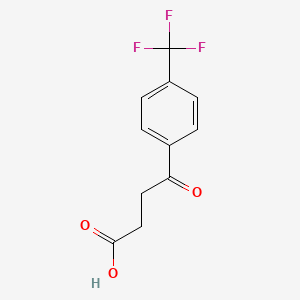
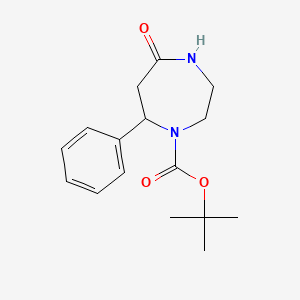
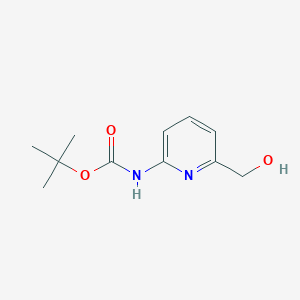
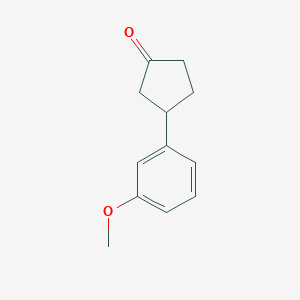
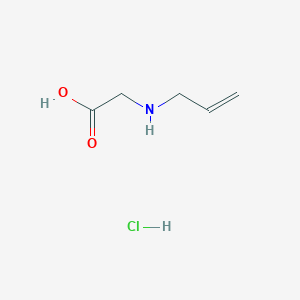
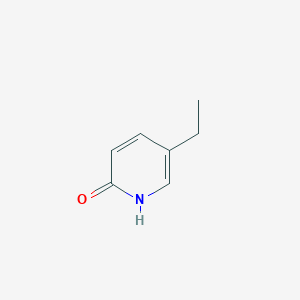
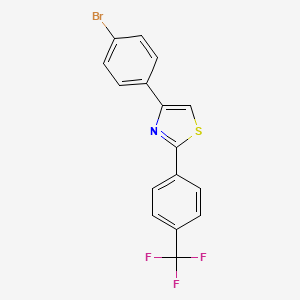
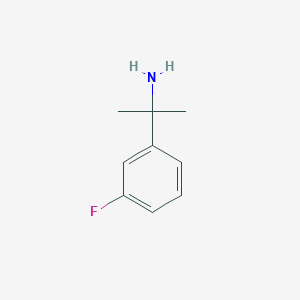
![2-Ethyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1342701.png)
